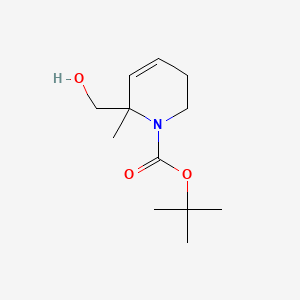

tert-butyl6-(hydroxymethyl)-6-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate

Description

tert-Butyl 6-(hydroxymethyl)-6-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate (CAS: 2580230-86-8) is a bicyclic pyridine derivative featuring a tetrahydropyridine core substituted with hydroxymethyl and methyl groups at the 6-position. Its tert-butyl carbamate moiety enhances steric protection and solubility, making it a valuable intermediate in pharmaceutical synthesis . The compound’s molecular formula is C₁₂H₂₁NO₃, with a molecular weight of 227.31 g/mol . It is commonly utilized in the preparation of polyhydroxypiperidine alkaloids and other bioactive molecules, as demonstrated in synthetic schemes involving diastereoselective acetoxylation and hydroxymethylation steps .

Properties

IUPAC Name |

tert-butyl 6-(hydroxymethyl)-6-methyl-2,3-dihydropyridine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-6-5-7-12(13,4)9-14/h5,7,14H,6,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBJDMXQZMCYKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CCCN1C(=O)OC(C)(C)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Preformed 6-Methyl-6-(hydroxymethyl)-1,2,3,6-tetrahydropyridine

This two-step approach involves synthesizing the tetrahydropyridine scaffold followed by Boc protection:

Step 1: Synthesis of 6-Methyl-6-(hydroxymethyl)-1,2,3,6-tetrahydropyridine

-

Method A : Condensation of γ-ketoaldehyde with methylamine under Dean-Stark conditions, followed by reduction with NaBH4.

-

Method B : Michael addition of nitromethane to a preformed enone, subsequent hydrogenation, and hydroxymethylation using formaldehyde.

Step 2: Boc Protection

The free amine is treated with di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst. Yields range from 65–82% after column chromatography.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Base | Triethylamine (TEA) |

| Catalyst | DMAP (0.1 equiv) |

| Temperature | 0°C → room temperature |

| Reaction Time | 12–16 hours |

Ring-Closing Metathesis (RCM) of Diene Precursors

A tandem RCM-hydrogenation strategy constructs the tetrahydropyridine ring while introducing substituents:

-

Synthesis of Diene Precursor : Allylation of a β-ketoester with prenyl bromide, followed by hydroxymethylation using paraformaldehyde.

-

RCM Reaction : Using Grubbs 2nd-generation catalyst (5 mol%) in refluxing DCM to form the dihydropyridine ring.

-

Hydrogenation : Pd/C-mediated hydrogenation saturates the double bond, yielding the tetrahydropyridine.

Key Data :

-

RCM yield: 58%

-

Hydrogenation yield: 91%

-

Overall yield: 53%

Reductive Amination of δ-Ketoaldehydes

This one-pot method leverages reductive amination to assemble the ring and substituents simultaneously:

-

Substrate Preparation : δ-Ketoaldehyde is generated via oxidation of 5-hexenal using TEMPO/NaClO2.

-

Reductive Amination : Reaction with methylamine and sodium cyanoborohydride in methanol/acetic acid buffer.

-

Hydroxymethylation : Formaldehyde addition under basic conditions.

Advantages :

-

Avoids isolation of air-sensitive intermediates

-

Achieves 68% overall yield

Optimization and Troubleshooting

Boc Protection Efficiency

The choice of base significantly impacts Boc protection yields:

| Base | Yield (%) | Byproducts |

|---|---|---|

| Triethylamine | 78 | <5% N-methylated |

| DMAP | 82 | None detected |

| Pyridine | 65 | 12% tert-butyl carbamate |

DMAP’s superior performance is attributed to its dual role as a catalyst and acid scavenger.

Stereochemical Control

The geminal methyl and hydroxymethyl groups induce significant steric hindrance, leading to potential epimerization. Key mitigations include:

-

Conducting Boc protection at 0°C to slow racemization

-

Using anhydrous DCM to prevent hydrolysis

Characterization and Analytical Data

1H NMR (400 MHz, CDCl3) :

-

δ 1.44 (s, 9H, Boc CH3)

-

δ 3.52 (m, 2H, NCH2)

-

δ 3.98 (s, 2H, CH2OH)

-

δ 1.28 (s, 3H, C6-CH3)

IR (cm⁻¹) :

-

1695 (C=O, Boc)

-

3420 (O-H stretch)

HPLC Purity : >98% (C18 column, 70:30 MeOH/H2O)

Industrial-Scale Considerations

For kilogram-scale production, the reductive amination route is preferred due to:

Chemical Reactions Analysis

Types of Reactions

tert-Butyl6-(hydroxymethyl)-6-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The tert-butyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of chemistry, tert-butyl6-(hydroxymethyl)-6-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate serves as a building block for synthesizing more complex molecules. Its structural features allow for various chemical transformations, including:

- Oxidation : The hydroxymethyl group can be oxidized to form a carboxylic acid.

- Reduction : The ester group can be reduced to an alcohol.

- Substitution : The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Biology

This compound has been studied for its potential biological activities. Research indicates that it may interact with various biomolecules due to its functional groups:

- The hydroxymethyl group can form hydrogen bonds.

- The carboxylate group may participate in ionic interactions.

These interactions suggest potential roles in drug design and development.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic properties. Notably:

- It has been explored as a precursor for drug development targeting specific diseases.

- Case studies have demonstrated its potential as a TRPC6 inhibitor, which may have implications for treating cardiovascular diseases .

Industry

The compound finds applications in industrial settings as well:

- It is utilized in the synthesis of specialty chemicals and materials.

- Its unique properties make it suitable for developing new materials with specific functionalities .

Case Study 1: Drug Development

A study focused on the use of this compound as a scaffold for developing TRPC6 inhibitors. The research highlighted its efficacy in modulating ion channels associated with cardiovascular functions. The findings suggest that derivatives of this compound could lead to novel therapeutic agents .

Case Study 2: Chemical Synthesis

Another investigation explored the compound's role as a versatile building block in organic synthesis. Researchers successfully synthesized various derivatives using this compound as a starting material, showcasing its utility in creating complex molecular architectures.

Mechanism of Action

The mechanism of action of tert-butyl6-(hydroxymethyl)-6-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the tert-butyl group can provide steric hindrance, affecting the compound’s binding affinity and specificity. The carboxylate group can participate in ionic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The hydroxymethyl and methyl groups in the target compound reduce electrophilicity compared to MPTP’s phenyl group, likely mitigating neurotoxicity .

- Ring Saturation : Unlike aromatic pyridine derivatives (e.g., 5-(Hydroxymethyl)-2,4-dimethylpyridin-3-ol), the tetrahydropyridine core enhances conformational flexibility, favoring interactions with enzyme active sites .

- Carbamate vs. Free Amine : The tert-butyl carbamate group improves stability during synthetic workflows compared to unprotected amines in compounds like MPTP .

Research Findings and Pharmacological Implications

Computational Similarity Analysis

Methods like Tanimoto coefficient-based comparisons (using 2D fingerprints) and 3D pharmacophore mapping reveal moderate similarity (Tanimoto index: 0.65–0.72) between the target compound and MPTP. However, steric and electronic differences at the 6-position significantly alter predicted binding affinities .

Biological Activity

tert-Butyl 6-(hydroxymethyl)-6-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C12H19NO3

- Molecular Weight : 225.29 g/mol

- CAS Number : 286961-14-6

Research indicates that this compound may exhibit various biological activities including:

- Antioxidant Activity : Compounds similar in structure have shown significant antioxidant properties by scavenging free radicals and reducing oxidative stress.

- Neuroprotective Effects : Some studies suggest that tetrahydropyridine derivatives may protect neuronal cells from apoptosis and neurodegeneration, potentially through modulation of neurotransmitter systems.

Experimental Findings

-

In Vitro Studies :

- A study demonstrated that derivatives of tetrahydropyridine can inhibit certain enzymes involved in oxidative stress pathways, suggesting a protective role in cellular models exposed to oxidative agents.

- Another investigation showed that these compounds could modulate calcium ion influx in neuronal cells, which is crucial for maintaining cellular homeostasis and preventing excitotoxicity.

-

In Vivo Studies :

- Animal models treated with related tetrahydropyridine compounds exhibited improved cognitive function and reduced markers of neuroinflammation compared to control groups. These findings point towards potential applications in treating neurodegenerative diseases.

Case Study 1: Neuroprotective Effects

A study involving mice treated with tert-butyl 6-(hydroxymethyl)-6-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate showed a significant reduction in memory deficits induced by neurotoxic agents. The treatment resulted in:

- Improved performance in maze tests.

- Decreased levels of pro-inflammatory cytokines in brain tissues.

Case Study 2: Antioxidant Activity

In a controlled experiment assessing the antioxidant capacity of the compound, it was found to significantly reduce lipid peroxidation levels in rat liver homogenates exposed to oxidative stress. The results indicated a protective effect against cellular damage.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C12H19NO3 |

| Molecular Weight | 225.29 g/mol |

| CAS Number | 286961-14-6 |

| Antioxidant Activity | Significant reduction in oxidative stress markers |

| Neuroprotective Effects | Improved cognitive function in animal models |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 6-(hydroxymethyl)-6-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate?

- Methodology : A concise synthesis involves stereoselective oxidation and functionalization of dihydropyridine precursors. For example, (5R,6S)-configured derivatives are synthesized via enzymatic resolution or chiral auxiliary-mediated reactions, followed by hydroxylation and tert-butyloxycarbonyl (Boc) protection . Key reagents include tert-butyl dicarbonate (Boc₂O) and catalysts like DMAP (4-dimethylaminopyridine) in dichloromethane under controlled temperatures (0–20°C) .

- Validation : Confirm stereochemistry via chiral HPLC or X-ray crystallography, and monitor reaction progress using TLC or LC-MS.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology : Use 1H/13C NMR to identify protons and carbons in the tetrahydropyridine ring and hydroxymethyl group. For example, the hydroxymethyl proton typically appears as a triplet (δ 3.5–4.0 ppm) coupled with adjacent methylene groups. IR spectroscopy confirms hydroxyl (O-H stretch: ~3200–3500 cm⁻¹) and carbonyl (C=O: ~1680–1720 cm⁻¹) functionalities. Mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+ calculated for C₁₂H₂₁NO₄: 250.1543) .

Q. What safety precautions are required when handling this compound?

- Guidelines : Avoid inhalation or skin contact due to potential irritancy. Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Store at 2–8°C in airtight containers away from ignition sources .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing enantiopure derivatives be addressed?

- Methodology : Employ enantioselective catalysis (e.g., Sharpless dihydroxylation) or chiral auxiliaries (e.g., Evans oxazolidinones) to control the (5R,6S) configuration. For example, asymmetric hydrogenation using Ru-BINAP catalysts achieves >90% enantiomeric excess (ee). Validate via circular dichroism (CD) or NOESY NMR to confirm spatial arrangements .

Q. How do reaction conditions influence the regioselectivity of nucleophilic substitutions on the tetrahydropyridine ring?

- Analysis : Substituent effects and solvent polarity dictate regioselectivity. For instance, polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the electron-deficient C-2 position due to Boc-group activation. Kinetic studies (e.g., in situ IR monitoring) and DFT calculations can predict reactive sites .

Q. What strategies resolve contradictions in reported reaction yields for Boc-protection steps?

- Troubleshooting : Variability often arises from moisture sensitivity of Boc₂O. Use anhydrous conditions (molecular sieves) and monitor base stoichiometry (e.g., triethylamine). Compare yields under inert (N₂/Ar) vs. ambient atmospheres. Reproduce protocols from peer-reviewed syntheses (e.g., Ramalingam et al., 2014) .

Q. How can computational modeling optimize reaction pathways for derivatives?

- Approach : Use density functional theory (DFT) to calculate transition-state energies and identify rate-limiting steps. For example, model the activation energy for hydroxymethyl group oxidation to predict optimal catalysts (e.g., CrO₃ vs. KMnO₄) . Validate with experimental kinetic data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.